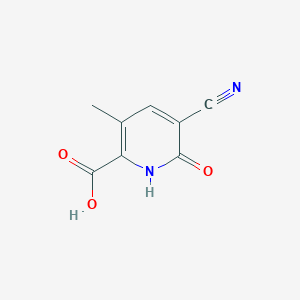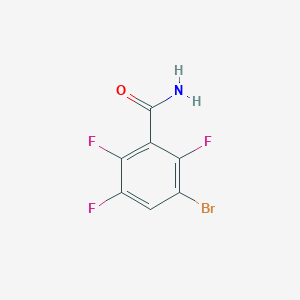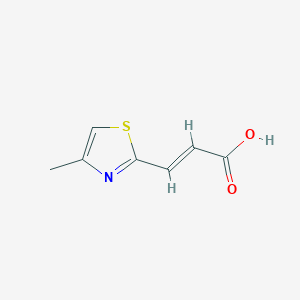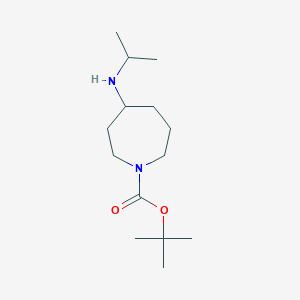
1-(2-Amino-3-methylpentyl)pyrrolidine-2,5-dione hydrochloride
Overview
Description
“1-(2-Amino-3-methylpentyl)pyrrolidine-2,5-dione hydrochloride” is a compound with the molecular formula C10H19ClN2O2 and a molecular weight of 234.72 g/mol . It is also known as CX-717.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The molecular structure of the compound is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.72 g/mol . Other specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Synthesis and Characterization
- Researchers have developed facile synthesis methods for dipeptide analogues, including pyrrolidine-2,4-diones, showcasing a linear, extended conformation which could imply potential applications in peptide mimicry and drug design (Hosseini et al., 2006).
- Efficient synthesis of Nα-urethane-protected β- and γ-amino acids has been reported, indicating the utility of related pyrrolidine diones in producing amino acid derivatives with excellent yields, potentially useful in synthesizing peptides or peptidomimetics (Cal et al., 2012).
Reaction Mechanisms and Theoretical Studies
- Dichotomy in the ring-opening reaction of certain diones with cyclic secondary amines was observed, leading to a variety of cyclic and acyclic products, hinting at the chemical versatility of pyrrolidine diones in synthetic chemistry (Šafár̆ et al., 2000).
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones revealed insights into reaction mechanisms and kinetic selectivity, underlining the complexity and potential of these compounds in synthetic applications (Nguyen et al., 2022).
Biological and Chemical Properties
- A computational study on a Mannich base derivative of pyrrolidine-2,5-dione demonstrated its antioxidant activity, providing a foundation for the exploration of similar compounds in pharmacological contexts (Boobalan et al., 2014).
- Synthesis and bioactivity studies of 4-amino derivatives of tetramic acid (a related structure to pyrrolidine diones) have shown potential bioactivities including herbicidal and fungicidal properties, suggesting the applicability of related compounds in agricultural sciences (Liu et al., 2014).
Advanced Materials and Chemistry
- The unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin, including the conversion of N-acylpyrrolidines to N-acyl amino acids, illustrates the potential of pyrrolidine-2,5-diones in synthetic organic and materials chemistry (Ito et al., 2005).
Future Directions
Pyrrolidine derivatives, including “1-(2-Amino-3-methylpentyl)pyrrolidine-2,5-dione hydrochloride”, can be some of the best sources of pharmacologically active lead compounds . They continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates .
Properties
IUPAC Name |
1-(2-amino-3-methylpentyl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-3-7(2)8(11)6-12-9(13)4-5-10(12)14;/h7-8H,3-6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWZUHZSMVUZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CN1C(=O)CCC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)







